molecular formula C10H9N3O B2988285 N'-hydroxyquinoline-2-carboximidamide CAS No. 72081-99-3

N'-hydroxyquinoline-2-carboximidamide

Cat. No. B2988285
CAS RN: 72081-99-3
M. Wt: 187.202
InChI Key: DEQWPCQMOAQNTF-UHFFFAOYSA-N
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Description

“N’-hydroxyquinoline-2-carboximidamide” is a chemical compound with the formula C10H9N3O and a molecular weight of 187.2 .


Molecular Structure Analysis

The InChI code for “N’-hydroxyquinoline-2-carboximidamide” is 1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,10H,11H2 . This indicates that the molecule consists of a quinoline ring with a hydroxy group at the 2-position and a carboximidamide group attached to the nitrogen atom .

Its molecular weight is 187.2 .

Scientific Research Applications

  • Broad Spectrum 2-Oxoglutarate Oxygenase Inhibition : A study by Hopkinson et al. (2013) in "Chemical science" revealed that 5-carboxy-8-hydroxyquinoline (a related compound) is a broad spectrum 2-oxoglutarate oxygenase inhibitor. It demonstrated inhibitory activities against transcription factor hydroxylases, histone demethylase subfamilies, nucleic acid demethylases, and γ-butyrobetaine hydroxylase, showing potential for therapeutic applications in human diseases (Hopkinson et al., 2013).

  • Potential as HIV-1 Integrase Inhibitors : Research by Suchaud et al. (2014) in the "Journal of medicinal chemistry" investigated 2-hydroxyisoquinoline-1,3(2H,4H)-diones as HIV-1 integrase inhibitors. The study highlighted the potential of these compounds, with electron-withdrawing functional groups improving antiviral activity (Suchaud et al., 2014).

  • Alzheimer's Disease Treatment : A study by Kenche et al. (2013) in "Inorganic chemistry" examined 8-hydroxyquinolines as potential treatments for Alzheimer's disease. The research focused on the therapeutic PBT2 and its metal chaperone activity in disaggregating metal-enriched amyloid plaques, inhibiting Cu/Aβ redox chemistry, and reversing the Alzheimer's phenotype in animal models (Kenche et al., 2013).

  • Use in Metallosupramolecular Chemistry : Albrecht et al. (2008) in "Coordination Chemistry Reviews" highlighted the applications of 8-hydroxyquinoline in coordination chemistry. This compound has been used to develop new supramolecular sensors, emitting devices, and self-assembled aggregates, demonstrating its versatility in synthetic coordination chemistry (Albrecht et al., 2008).

  • Anticancer Agent Properties : The anticancer properties of 8-hydroxyquinoline derivatives, including their potential as more potent agents than existing treatments, were explored by Jiang et al. (2011) in "Cancer letters". This study compared the cytotoxicity of clioquinol with six analogues, finding 8-hydroxy-5-nitroquinoline to be the most toxic and effective against human cancer cell lines (Jiang et al., 2011).

Future Directions

The future research directions for “N’-hydroxyquinoline-2-carboximidamide” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Therefore, “N’-hydroxyquinoline-2-carboximidamide” could potentially be used in the development of new drugs against numerous diseases, including cancer .

Mechanism of Action

properties

IUPAC Name

N'-hydroxyquinoline-2-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10(13-14)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,14H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEQWPCQMOAQNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxyquinoline-2-carboximidamide

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